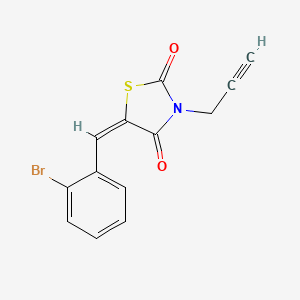
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as BBPT, is a thiazolidinedione derivative that has gained attention in recent years due to its potential pharmacological properties. BBPT has been studied for its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione may also inhibit the growth of cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. In addition, 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione may reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have anti-cancer and anti-inflammatory effects in vitro and in vivo. 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been found to have antioxidant properties in a study conducted by Li et al. (2019). However, the biochemical and physiological effects of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione are not fully understood and require further investigation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione may also have antioxidant properties, which could be useful in studying oxidative stress. However, a limitation of using 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione.
Future Directions
There are several future directions for the study of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. One future direction is to investigate the mechanism of action of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in more detail. Another future direction is to study the potential of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and toxicity of 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in vivo.
Synthesis Methods
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step reaction process. The first step involves the preparation of 2-bromobenzaldehyde and 2-propyn-1-ol. The two compounds are then reacted together in the presence of a base to form 2-bromobenzylidene-2-propyn-1-ol. This intermediate is then reacted with thiosemicarbazide to form 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione.
Scientific Research Applications
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been studied for its potential as an anti-cancer agent. In a study conducted by Liu et al. (2017), 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione was found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione was also found to inhibit the growth of human colon cancer cells in a study conducted by Zhang et al. (2018).
5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been studied for its potential as an anti-inflammatory agent. In a study conducted by Wang et al. (2019), 5-(2-bromobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione was found to reduce inflammation in a mouse model of acute lung injury by inhibiting the production of inflammatory cytokines.
properties
IUPAC Name |
(5E)-5-[(2-bromophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO2S/c1-2-7-15-12(16)11(18-13(15)17)8-9-5-3-4-6-10(9)14/h1,3-6,8H,7H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIWEEUMOWZOFN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC=CC=C2Br)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=CC=CC=C2Br)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-bromobenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5915487.png)

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide](/img/structure/B5915498.png)
![5-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}isophthalic acid](/img/structure/B5915499.png)
![2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid](/img/structure/B5915503.png)
![methyl 4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5915506.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5915519.png)
![ethyl [5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5915524.png)
![methyl (2-bromo-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5915530.png)
![3-(2-propyn-1-yl)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5915538.png)
![5-[4-(benzyloxy)-3-bromobenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5915545.png)
![3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5915567.png)
![N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5915570.png)
![2-chloro-5-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5915578.png)